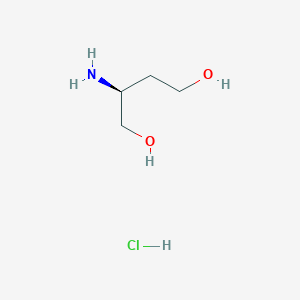

(2S)-2-aminobutane-1,4-diol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-Aminobutane-1,4-diol hydrochloride is a chemical compound with the molecular formula C4H12ClNO2 It is a derivative of butane and contains both amino and hydroxyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-aminobutane-1,4-diol hydrochloride typically involves the reaction of (2S)-2-aminobutane-1,4-diol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity. The production methods are designed to be cost-effective and scalable to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-Aminobutane-1,4-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of butanone or butanal.

Reduction: Formation of butylamine or secondary amines.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

-

Reducing Agent in Biochemistry

- (2S)-2-Aminobutane-1,4-diol hydrochloride is recognized for its effectiveness as a reducing agent. It has been shown to reduce disulfides more rapidly than traditional agents like dithiothreitol (DTT), making it valuable in protein chemistry for activating cysteine-dependent proteases such as papain .

-

Protein Folding Studies

- The compound plays a significant role in studies related to protein folding and stability. By facilitating the reduction of disulfide bonds, it aids in the proper folding of proteins, which is crucial for their biological activity. This application is particularly important in the production of recombinant proteins and therapeutic antibodies .

- Cell Culture and Tissue Engineering

Medicinal Chemistry

-

Drug Development

- The compound is being investigated for its potential use in drug development due to its ability to modify protein structures through disulfide bond reduction. This property can be harnessed to improve drug efficacy and specificity by modifying target proteins or enhancing the solubility of drug candidates .

- Antioxidant Properties

Material Science Applications

- Synthesis of Functional Materials

- In material science, this compound is used in the synthesis of functional materials such as conductive polymers and nanocomposites. Its ability to act as a reducing agent facilitates the formation of metal nanoparticles that can be incorporated into various materials for enhanced electrical properties .

Case Studies

Mecanismo De Acción

The mechanism of action of (2S)-2-aminobutane-1,4-diol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The amino and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparación Con Compuestos Similares

- (2S)-2-Aminobutanoic acid hydrochloride

- (2S)-2-Aminobutanamide hydrochloride

- (2S)-2-Aminobutanol hydrochloride

Comparison: (2S)-2-Aminobutane-1,4-diol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity

This detailed article provides an overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(2S)-2-aminobutane-1,4-diol hydrochloride, also known as a chiral amino alcohol, has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C4H11NO2

- Molar Mass: 103.14 g/mol

- CAS Number: 14325612

The compound is classified as a chiral molecule, which can influence its interaction with biological systems. Its stereochemistry plays a crucial role in its biological activity.

Target Interactions

This compound interacts with various biomolecules, influencing several biochemical pathways. It is particularly noted for its role in the synthesis of β-hydroxy-α-amino acids through threonine aldolases, which are vital in metabolic processes .

Mode of Action

The compound exhibits a capacity to stabilize nucleic acid structures. It forms stable complexes with DNA and RNA, enhancing their stability and potentially affecting gene expression. This interaction is crucial for its role in cellular metabolism and signaling pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

-

Antitumor Activity:

In vitro studies have shown that derivatives of (2S)-2-aminobutane-1,4-diol exhibit selective cytotoxicity against specific cancer cell lines. For instance, modifications to the structure have led to compounds that inhibit tumor growth through apoptosis induction in MCF-7 breast cancer cells . -

Neuroprotective Effects:

Research indicates that (2S)-2-aminobutane-1,4-diol may protect neuronal cells from apoptosis induced by oxidative stress. This property suggests potential therapeutic applications in neurodegenerative diseases . -

Metabolic Pathway Influence:

The compound has been shown to influence the glycine biosynthetic pathway, which is critical for various physiological functions including neurotransmission and metabolic regulation .

Safety and Toxicity

Safety assessments indicate that this compound possesses a favorable safety profile at therapeutic doses. However, higher concentrations may lead to cytotoxic effects, emphasizing the need for careful dosage regulation in experimental settings .

Propiedades

IUPAC Name |

(2S)-2-aminobutane-1,4-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAFQSSEKNVPOI-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.